![molecular formula C21H22N4O3S2 B2536461 N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide CAS No. 922075-44-3](/img/structure/B2536461.png)
N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The compound has a complex structure that includes a thiazole ring, a phenylpiperazine group, and a benzenesulfonamide group. The InChI Key for this compound is AEJYXEGATCPQGZ-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
The compound has a molecular weight of 456.6 g/mol. Its IUPAC name is 4-methyl-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide.Scientific Research Applications
Anticancer and Antiviral Applications
- Novel derivatives of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide have been synthesized with potential applications in treating inflammation, pain, cancer, and Hepatitis C Virus (HCV). One derivative, in particular, showed significant anti-inflammatory, analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting its potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).
- Some derivatives have displayed promising anticonvulsant activities, indicating their potential application in treating seizures. One derivative in particular showed excellent anticonvulsive effects and provided 100% protection in a study (A. A. Farag et al., 2012).
- Certain derivatives have also demonstrated significant in vitro antitumor activity against various cancer cell lines, making them potential candidates for anticancer therapy (J. Sławiński & Z. Brzozowski, 2006).
UV Protection and Antimicrobial Textile Treatment
- Sulfonamide derivatives have been utilized for the simultaneous dyeing and easy patronage finishing of cotton textiles, enhancing the fabric's dyeability and providing it with functional advantages like UV protection and antibacterial properties (H. Mohamed et al., 2020).
Antimicrobial and Antifungal Properties
- Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds are being studied for their potential use in treating microbial and fungal infections (Nikulsinh Sarvaiya et al., 2019).
Safety and Hazards
Future Directions
The compound’s unique structure offers opportunities for studying drug design and synthesis, as well as investigating its potential therapeutic effects in various fields. The evidence presented by the current study regarding the pharmacokinetic features and toxicity of recently synthesized derivatives & existing medications can be used to design and develop novel compounds that are more potent, more selective, and less toxic .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory and analgesic activities . These compounds often target enzymes or receptors involved in inflammation and pain signaling pathways.
Mode of Action
Similar compounds often work by inhibiting the activity of their target enzymes or receptors, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
Based on the anti-inflammatory and analgesic activities of similar compounds, it can be inferred that this compound may affect pathways related to inflammation and pain signaling .
Pharmacokinetics
Similar compounds have been found to exhibit drug-like properties, suggesting that they may have favorable adme properties .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory and analgesic activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c26-20(25-13-11-24(12-14-25)18-7-3-1-4-8-18)15-17-16-29-21(22-17)23-30(27,28)19-9-5-2-6-10-19/h1-10,16H,11-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLQTNGRSFGJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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